molecular formula C3H3ClF4O2S B3377448 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride CAS No. 1314905-40-2

2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride

Cat. No.: B3377448
CAS No.: 1314905-40-2
M. Wt: 214.57 g/mol
InChI Key: NVFNFJVPKWOWLY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride is a fluorinated organic compound with the molecular formula C₃H₃ClF₄O₂S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of four fluorine atoms, a sulfonyl chloride group, and a propane backbone, contributing to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride typically involves the fluorination of appropriate precursors followed by the introduction of the sulfonyl chloride group. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:

C₃H₃F₄OH+SOCl₂C₃H₃ClF₄O₂S+HCl+SO₂\text{C₃H₃F₄OH} + \text{SOCl₂} \rightarrow \text{C₃H₃ClF₄O₂S} + \text{HCl} + \text{SO₂} C₃H₃F₄OH+SOCl₂→C₃H₃ClF₄O₂S+HCl+SO₂

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates and by-products. The production process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, acetonitrile

    Catalysts: Tertiary amines, such as triethylamine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride is utilized in various scientific research applications due to its unique properties:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.

    Biological Research: It is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of fluorinated drug candidates with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropanol
  • 2,2,3,3-Tetrafluorobutane-1,4-diol
  • 2,2,3,3-Tetrafluoropropane-1-sulfonic acid

Uniqueness

Compared to similar compounds, 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. The combination of fluorine atoms and the sulfonyl chloride group enhances its electrophilicity, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4O2S/c4-11(9,10)1-3(7,8)2(5)6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNFJVPKWOWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride
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Reactant of Route 3
2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride
Reactant of Route 4
2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride
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